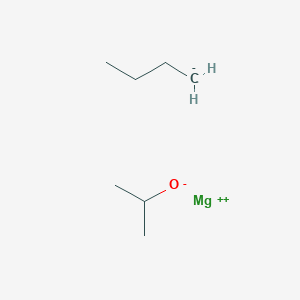
Magnesium;butane;propan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;butane;propan-2-olate is a useful research compound. Its molecular formula is C7H16MgO and its molecular weight is 140.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Reagent in Organic Synthesis
Magnesium butane propan-2-olate serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and can act as a nucleophile in various reactions. The compound's reactivity can be harnessed to create complex organic molecules, making it valuable in pharmaceutical chemistry and materials science.
Polymerization Catalysts
In the field of polymer chemistry, magnesium butane propan-2-olate has been explored as a carrier for olefin polymerization catalysts. Its ability to stabilize metal ions makes it an attractive option for enhancing the efficiency of polymerization processes. Studies have indicated that magnesium-based catalysts can lead to improved polymer properties, such as higher molecular weights and better thermal stability .
Biological Applications
Therapeutic Investigations
Research into the biological applications of magnesium butane propan-2-olate has revealed its potential therapeutic uses. Interaction studies have focused on how this compound binds with enzymes and receptors, which may elucidate its role in modulating biological pathways. These interactions are critical for understanding the compound's safety profiles and efficacy in therapeutic contexts.
Cellular Function Modulation
The compound's ability to affect cellular functions positions it as a candidate for further studies in drug development. Its unique structure allows for specific interactions within biological systems, potentially leading to novel treatments for various diseases.
Case Studies and Research Findings
Case Study: Catalyst Development
A notable study investigated the use of magnesium butane propan-2-olate as a catalyst for olefin polymerization. Researchers found that when used in combination with specific co-catalysts, it significantly enhanced polymer yield and quality compared to traditional catalysts. The study concluded that this compound could be pivotal in developing new materials with tailored properties .
Case Study: Biological Activity Assessment
Another research project focused on evaluating the biological activity of magnesium butane propan-2-olate through enzyme binding assays. The results indicated that this compound exhibited promising binding affinity towards certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease therapies .
Propiedades
Número CAS |
10175-15-2 |
|---|---|
Fórmula molecular |
C7H16MgO |
Peso molecular |
140.51 g/mol |
Nombre IUPAC |
magnesium;butane;propan-2-olate |
InChI |
InChI=1S/C4H9.C3H7O.Mg/c1-3-4-2;1-3(2)4;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |
Clave InChI |
ZUSBKSKYXHYVGV-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CC(C)[O-].[Mg+2] |
SMILES canónico |
CCC[CH2-].CC(C)[O-].[Mg+2] |
Key on ui other cas no. |
10175-15-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















